molecular formula C7H16ClNO B2720050 (1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride CAS No. 2411178-13-5

(1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride

Cat. No. B2720050
CAS RN: 2411178-13-5
M. Wt: 165.66
InChI Key: CCRJKTYWEKYEAA-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride, commonly known as PACAP-27, is a neuropeptide that plays a significant role in various physiological processes. PACAP-27 is a member of the secretin/glucagon superfamily of peptides and is widely distributed in the central and peripheral nervous systems.

Mechanism of Action

PACAP-27 exerts its effects through binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The binding of PACAP-27 to PAC1 and VPAC receptors activates adenylate cyclase, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). The activation of PKA leads to the phosphorylation of various target proteins, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
PACAP-27 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of ion channels, and the activation of various signaling pathways. PACAP-27 has also been shown to have vasodilatory effects, leading to increased blood flow to various organs. Moreover, PACAP-27 has been shown to have anti-inflammatory effects, leading to the suppression of various inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using PACAP-27 in lab experiments include its high potency, specificity, and stability. PACAP-27 is also readily available through solid-phase peptide synthesis. However, one of the limitations of using PACAP-27 in lab experiments is its high cost, which may limit its use in large-scale experiments. Moreover, the effects of PACAP-27 may be influenced by various factors, such as the concentration and duration of exposure, which may affect the interpretation of the results.

Future Directions

Future research on PACAP-27 may focus on its role in various physiological processes, such as circadian rhythms, stress response, and learning and memory. Moreover, future research may explore the therapeutic potential of PACAP-27 in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. Furthermore, future research may investigate the effects of PACAP-27 on various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which may provide insights into its mechanism of action.

Synthesis Methods

The synthesis of PACAP-27 involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide chain is elongated by coupling the carboxyl group of one amino acid to the amino group of the next amino acid in the sequence. The synthesis is completed by cleaving the peptide from the solid support and purifying it through high-performance liquid chromatography.

Scientific Research Applications

PACAP-27 has been extensively studied for its role in various physiological processes, including neurotransmission, neuroprotection, and neuroendocrine regulation. PACAP-27 is involved in the regulation of circadian rhythms, stress response, and learning and memory. It has also been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

properties

IUPAC Name

(1S,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGPGMTXXLJKGX-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride

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